N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine

Lipophilicity Drug design Blood-brain barrier permeability

N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine (CAS 760145-54-8) is a synthetic phenylpropylamine derivative featuring a trifluoromethyl (-CF₃) group at the 3-position of the propyl side chain and an N-methyl secondary amine. With a molecular formula of C₁₀H₁₂F₃N and a molecular weight of 203.20 g/mol, the compound exhibits a calculated logP of approximately 2.77, reflecting enhanced lipophilicity conferred by the -CF₃ moiety.

Molecular Formula C10H12F3N
Molecular Weight 203.20 g/mol
CAS No. 760145-54-8
Cat. No. B12863527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine
CAS760145-54-8
Molecular FormulaC10H12F3N
Molecular Weight203.20 g/mol
Structural Identifiers
SMILESCNC(CC1=CC=CC=C1)C(F)(F)F
InChIInChI=1S/C10H12F3N/c1-14-9(10(11,12)13)7-8-5-3-2-4-6-8/h2-6,9,14H,7H2,1H3
InChIKeyPANUIFWXZBSEJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine (CAS 760145-54-8): Structural Identity and Physicochemical Baseline for Procurement


N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine (CAS 760145-54-8) is a synthetic phenylpropylamine derivative featuring a trifluoromethyl (-CF₃) group at the 3-position of the propyl side chain and an N-methyl secondary amine [1]. With a molecular formula of C₁₀H₁₂F₃N and a molecular weight of 203.20 g/mol, the compound exhibits a calculated logP of approximately 2.77, reflecting enhanced lipophilicity conferred by the -CF₃ moiety . The molecule contains a chiral center at the 2-position of the propylamine chain, existing as a racemic mixture under CAS 760145-54-8, with resolved (S)-enantiomer (CAS 1389320-28-8) and (R)-enantiomer (CAS 1389320-37-9) available from specialty chemical suppliers for stereochemically defined research applications. This compound belongs to the broader class of trifluoromethylated phenethylamines and serves as both a research tool for monoamine transporter pharmacology studies and a synthetic intermediate in medicinal chemistry programs targeting neurological indications.

Why N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine Cannot Be Interchanged with In-Class Phenylpropylamine Analogs


Trifluoromethylated phenylpropylamines exhibit steep structure-activity relationships where subtle modifications to the amine substituent, side-chain regiochemistry, and stereochemistry produce large shifts in monoamine transporter selectivity and potency [1]. N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine (CAS 760145-54-8) is structurally distinct from fluoxetine (which contains a p-trifluoromethylphenoxy ether bridge) and from fenfluramine (which carries the -CF₃ group on the aromatic ring rather than the side chain and bears an N-ethyl rather than N-methyl group). These structural differences preclude direct substitution in pharmacological assays, as the side-chain -CF₃ placement in this compound is expected to alter cation-π interactions within the transporter binding pocket compared to ring-substituted analogs [2]. Furthermore, the racemic nature of CAS 760145-54-8 versus enantiopure forms (CAS 1389320-28-8 and 1389320-37-9) introduces an additional dimension of variability, as stereochemistry at the 2-position has been demonstrated in related phenylpropylamine series to drive differential binding at SERT versus NET.

Quantitative Differentiation Evidence for N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine (CAS 760145-54-8)


Side-Chain Trifluoromethyl Placement Confers Distinct Physicochemical Properties Relative to Ring-Substituted Analogs

N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine (CAS 760145-54-8) bears the electron-withdrawing -CF₃ group directly on the propylamine side chain (position 3), in contrast to fenfluramine (CAS 458-24-2) where the -CF₃ group resides on the meta position of the aromatic ring. This structural regioisomerism produces a calculated logP of 2.77 for the target compound, compared to fenfluramine's logP of approximately 3.3, reflecting altered partitioning behavior that may influence both in vitro assay conditions and in vivo distribution . The side-chain -CF₃ placement also eliminates the possibility of aromatic hydroxylation at the substitution site, a key metabolic pathway for ring-substituted analogs, potentially conferring differential metabolic stability [1].

Lipophilicity Drug design Blood-brain barrier permeability

N-Methyl Amine Substitution Differentiates Pharmacological Profile from Primary Amine and N-Ethyl Analogs

The N-methyl secondary amine in CAS 760145-54-8 occupies a specific steric and electronic space within monoamine transporter binding pockets distinct from both the primary amine of norfenfluramine (CAS 1886-26-6) and the N-ethyl amine of fenfluramine. In the broader phenylpropylamine SAR literature, N-methyl substitution has been shown to modulate the balance between serotonin transporter (SERT) and norepinephrine transporter (NET) inhibition. For reference, the closely related compound Lilly 110140 (fluoxetine), which also bears an N-methyl group, exhibits a SERT Ki of 55 nM versus a NET Ki of 9,500 nM, representing ~173-fold SERT selectivity [1]. N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine, lacking the phenoxy ether bridge present in fluoxetine, is expected to exhibit a different selectivity profile due to altered hydrogen-bonding capacity within the transporter binding site [2].

Monoamine transporter Structure-activity relationship Serotonin reuptake inhibition

Chiral Resolution Capability Enables Stereochemistry-Dependent Pharmacological Profiling Not Possible with Achiral Analogs

CAS 760145-54-8 is the racemic mixture, but both enantiomers are commercially available as discrete chemical entities: (S)-enantiomer under CAS 1389320-28-8 and (R)-enantiomer under CAS 1389320-37-9 . This allows researchers to conduct enantioselective pharmacological profiling, which is not feasible with achiral analogs or compounds where only the racemate is accessible. In related phenylpropylamine series, enantiomers have been shown to exhibit differential binding at SERT versus NET; for example, (S)-fluoxetine (esfluoxetine) demonstrates approximately 2-fold greater potency at SERT than (R)-fluoxetine [1]. The commercial availability of both enantiomers of N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine enables head-to-head stereochemical SAR studies.

Enantioselective pharmacology Chiral separation Stereochemistry-activity relationship

Absence of Aromatic Ether Linkage Distinguishes Metabolic Fate from Fluoxetine-Class SSRIs

Unlike fluoxetine and its analogs, which contain a p-trifluoromethylphenoxy ether bridge that undergoes O-dealkylation via CYP2D6 and CYP2C9, N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine lacks this ether linkage [1]. The primary anticipated metabolic pathway for this compound is N-demethylation, a reaction catalyzed by a broader range of CYP isoforms (CYP2C19, CYP3A4, CYP2B6), potentially resulting in a different drug-drug interaction profile compared to fluoxetine-class compounds. This structural feature is significant for researchers conducting in vitro metabolism studies or developing analytical methods for forensic and clinical toxicology where metabolic pathway differentiation is critical [2].

Metabolic stability CYP450 metabolism N-dealkylation

Recommended Research and Industrial Application Scenarios for N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine (CAS 760145-54-8)


Monoamine Transporter Pharmacology: SERT/NET Selectivity Profiling in Radioligand Uptake Assays

Use CAS 760145-54-8 as a structurally simplified phenylpropylamine probe in [³H]-5-HT and [³H]-NE reuptake inhibition assays using HEK-293 cells stably expressing human SERT or NET. The absence of the phenoxy ether bridge present in fluoxetine eliminates a confounding hydrogen-bonding pharmacophore, allowing cleaner interrogation of the contribution of the side-chain -CF₃ group and N-methyl substitution to transporter recognition. The commercially available enantiomers (CAS 1389320-28-8 and 1389320-37-9) enable stereochemical dissection of binding .

Synthetic Intermediate for Fluorinated CNS Drug Discovery Programs

Employ N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine as a versatile building block for the synthesis of fluorinated analogs targeting neurological disorders. The N-methyl secondary amine can undergo further N-alkylation, acylation, or sulfonylation to generate structurally diverse compound libraries. The side-chain -CF₃ group imparts metabolic stability advantages over non-fluorinated phenylpropylamine scaffolds while maintaining a molecular weight below 250 Da, consistent with lead-like property guidelines for CNS drug discovery [1].

Chiral Chromatography Method Development and Analytical Reference Standard

Utilize the racemate (CAS 760145-54-8) and its resolved enantiomers as reference standards for chiral HPLC method development and enantiomeric excess determination. The well-defined chiral center at the 2-position of the propylamine chain, combined with the UV-detectable phenyl chromophore and the mass spectrometry-friendly -CF₃ group (distinctive isotopic pattern), makes this compound suitable as a system suitability standard for chiral separation method validation .

Comparative Metabolism Studies: N-Demethylation Pathway Analysis

Deploy CAS 760145-54-8 in in vitro metabolism assays (human liver microsomes or hepatocytes) to characterize N-demethylation kinetics mediated by CYP2C19, CYP3A4, and CYP2B6. The absence of competing O-dealkylation pathways (present in fluoxetine-class compounds) simplifies metabolite identification and allows focused study of N-dealkylation as a primary clearance mechanism for secondary amine-containing drug candidates [2].

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